![molecular formula C15H17N3OS2 B2693178 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705691-64-0](/img/structure/B2693178.png)
benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
The molecule is a complex organic compound, containing a benzo[c][1,2,5]thiadiazole core. Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound, which are often used in the development of dyes and pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzo[c][1,2,5]thiadiazole derivatives are known to undergo various types of reactions, including photocatalyst-free, visible-light promoted, direct conversion of C(sp2)-H to C(sp2)-N .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Drug Discovery
The 2-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing heterocycle, holds significant potential in drug discovery. Its unique structure presents both opportunities and challenges. Researchers have utilized this core as a key synthetic intermediate in total synthesis efforts. However, acquiring this scaffold can be intricate due to its distinct features .
Synthetic Methodology
Researchers have explored synthetic methodologies related to the 8-azabicyclo[3.2.1]octane scaffold. These efforts include achieving stereocontrol during the scaffold formation itself or through transformations starting from achiral precursors. These studies contribute to the broader field of synthetic methodology .
Reaction Pathways
In one study, the major product, 2-aza-bicyclo[3.2.1]octane, was obtained via a 6-endo-type reaction, while a minor product, 2-azabicyclo[3.3.0]octane, resulted from a 5-endo-type reaction. N-hydroxy acetylation followed by treatment with SmI2 led to the cleavage of the N–O bond, followed by amide methylation, yielding compound 82 .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)9-2-5-13-14(6-9)17-21-16-13/h2,5-6,10-12H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUPMFOUWPZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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